![molecular formula C14H20N6O2 B12923813 (2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid CAS No. 69832-12-8](/img/structure/B12923813.png)
(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid
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Overview
Description
(S)-2-Amino-4-(6-((3-methylbut-2-en-1-yl)amino)-3H-purin-3-yl)butanoic acid is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-(6-((3-methylbut-2-en-1-yl)amino)-3H-purin-3-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the amino and butanoic acid groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-(6-((3-methylbut-2-en-1-yl)amino)-3H-purin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and butanoic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
(S)-2-Amino-4-(6-((3-methylbut-2-en-1-yl)amino)-3H-purin-3-yl)butanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-(6-((3-methylbut-2-en-1-yl)amino)-3H-purin-3-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable biological activities.
2-Amino-6-chloropurine: A synthetic purine derivative with distinct chemical properties.
Uniqueness
(S)-2-Amino-4-(6-((3-methylbut-2-en-1-yl)amino)-3H-purin-3-yl)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid, also known as discadenine, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological molecules, making it a candidate for research in pharmacology and biochemistry.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of discadenine is primarily attributed to its ability to mimic natural nucleotides. This allows it to interact with nucleic acids and proteins, influencing processes such as:
- DNA and RNA synthesis : It can act as an analogue in nucleotide metabolism.
- Enzyme modulation : The compound may inhibit or activate specific enzymes involved in cellular pathways.
1. Antiviral Properties
Studies have indicated that discadenine exhibits antiviral activity against certain viruses. For instance, it has been shown to inhibit the replication of specific strains of viruses by interfering with their nucleic acid synthesis pathways.
2. Antitumor Activity
Research suggests that discadenine may possess antitumor properties by inducing apoptosis in cancer cells. It appears to modulate signaling pathways that lead to cell death, making it a potential candidate for cancer therapy.
3. Immunomodulatory Effects
The compound has demonstrated immunomodulatory effects, enhancing the immune response in certain experimental models. This could be beneficial in developing treatments for immunodeficiency disorders.
Case Studies
Several studies have explored the biological effects of discadenine:
- Study on Antiviral Activity : A study published in the Journal of Medicinal Chemistry reported that discadenine inhibited viral replication in vitro, showing significant promise as an antiviral agent against herpes simplex virus (HSV) .
- Antitumor Study : In an experimental model using human cancer cell lines, discadenine was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the stereochemical purity of (2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and a mobile phase optimized for polar compounds (e.g., hexane:isopropanol with 0.1% TFA). Validate purity via circular dichroism (CD) spectroscopy to confirm the (2S) configuration. NMR coupling constants (e.g., 3JH−H) can resolve ambiguities in the purine-adjacent substituents .
Q. How can researchers ensure the stability of this compound during long-term storage?
- Methodological Answer : Store lyophilized samples at −80°C under inert gas (argon) to prevent oxidation of the 3-methylbut-2-en-1-yl group. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to monitor degradation products, focusing on hydrolysis of the purine-amino acid linkage .
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., 13C NMR shifts) for the purine-adjacent substituents?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data. For ambiguous peaks, use 2D NMR (HSQC, HMBC) to assign carbons adjacent to the purine ring. Cross-reference with structurally analogous purine derivatives in public databases (e.g., PubChem, ) .
Q. What experimental strategies can elucidate the compound’s interaction with biological targets (e.g., adenosine receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (kon, koff) against purified receptors. For mechanistic insights, perform molecular docking (AutoDock Vina) with homology models of the receptor’s active site, focusing on hydrogen bonding between the amino acid moiety and conserved residues (e.g., His278 in A2A receptors). Validate predictions via site-directed mutagenesis .
Q. How to design a synthesis route that minimizes epimerization at the (2S)-amino acid center?
- Methodological Answer : Employ Fmoc solid-phase peptide synthesis (SPPS) with a pre-activated purine derivative. Use HATU/DIPEA coupling at 0°C to suppress racemization. Monitor epimerization via 19F NMR if fluorine-containing protecting groups are used (e.g., ). Post-synthesis, confirm stereochemistry via Marfey’s reagent derivatization and LC-MS .
Q. Data Interpretation & Theoretical Frameworks
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer : Apply a multi-model docking approach (e.g., Glide, GOLD) to account for receptor flexibility. If predictions conflict with in vitro assays (e.g., IC50), evaluate solvent effects (implicit vs. explicit water models) or allosteric binding modes. Use molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100-ns trajectories .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in cellular assays?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) with a four-parameter logistic model (Y=Bottom+(Top−Bottom)/(1+10(LogEC50−X)⋅Hill Slope)). For non-sigmoidal data, apply Akaike’s Information Criterion (AIC) to compare alternate models (e.g., biphasic). Include replicates (n ≥ 3) and report 95% confidence intervals .
Q. Stability & Degradation Pathways
Q. What degradation products form under oxidative stress, and how to characterize them?
- Methodological Answer : Expose the compound to H2O2 (3% v/v) at 37°C for 24h. Analyze via UPLC-QTOF-MS with positive ion mode (m/z 50–1000). Key degradation products include oxidized purine derivatives (e.g., 8-oxo-purine) and cleaved amino acid fragments. Confirm structures via MS/MS fragmentation patterns and compare with synthetic standards .
Properties
CAS No. |
69832-12-8 |
---|---|
Molecular Formula |
C14H20N6O2 |
Molecular Weight |
304.35 g/mol |
IUPAC Name |
(2S)-2-amino-4-[6-(3-methylbut-2-enylimino)-7H-purin-3-yl]butanoic acid |
InChI |
InChI=1S/C14H20N6O2/c1-9(2)3-5-16-12-11-13(18-7-17-11)20(8-19-12)6-4-10(15)14(21)22/h3,7-8,10H,4-6,15H2,1-2H3,(H,17,18)(H,21,22)/t10-/m0/s1 |
InChI Key |
VSABNZFZVFUZGA-JTQLQIEISA-N |
Isomeric SMILES |
CC(=CCN=C1C2=C(N=CN2)N(C=N1)CC[C@@H](C(=O)O)N)C |
Canonical SMILES |
CC(=CCN=C1C2=C(N=CN2)N(C=N1)CCC(C(=O)O)N)C |
Origin of Product |
United States |
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